molecular formula C20H19F2N3O4 B6085590 1-[5-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone

1-[5-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone

Cat. No.: B6085590
M. Wt: 403.4 g/mol
InChI Key: MOHZXUMHYYUVHS-UHFFFAOYSA-N
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Description

1-[5-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone is a complex organic compound that features a unique combination of fluorine, nitro, and piperazine groups

Preparation Methods

The synthesis of 1-[5-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone typically involves multi-step reactions. One common method includes:

    Starting Materials: The synthesis begins with the preparation of 2-fluoro-5-nitrobenzoic acid and 1-(2-fluoro-5-nitrobenzoyl)piperazine.

    Reaction Conditions: The reaction involves the use of strong bases and solvents such as dimethylformamide (DMF) under controlled temperatures.

    Industrial Production: On an industrial scale, the process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

1-[5-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace fluorine atoms with other substituents, using reagents like sodium methoxide (NaOCH3).

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound’s ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways.

    Materials Science: Its unique structural properties are investigated for use in developing advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-[5-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and receptors, binding to active sites and modulating their activity.

    Pathways Involved: It influences pathways related to signal transduction and metabolic processes, often through interactions with key proteins.

Comparison with Similar Compounds

When compared to similar compounds, 1-[5-Fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone stands out due to:

    Unique Structural Features: The presence of both fluorine and nitro groups in conjunction with a piperazine ring is relatively rare.

    Similar Compounds: Other compounds with similar structures include 2-fluoro-5-nitrobenzoic acid and 1-(2-fluoro-5-nitrobenzoyl)piperazine, which share some functional groups but differ in overall configuration and properties.

Properties

IUPAC Name

1-[5-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)piperazin-1-yl]-2-methylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4/c1-12-9-19(18(22)11-15(12)13(2)26)23-5-7-24(8-6-23)20(27)16-10-14(25(28)29)3-4-17(16)21/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHZXUMHYYUVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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